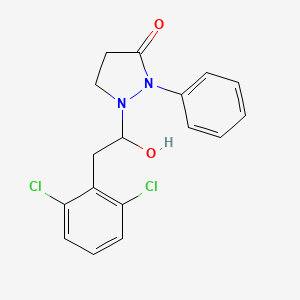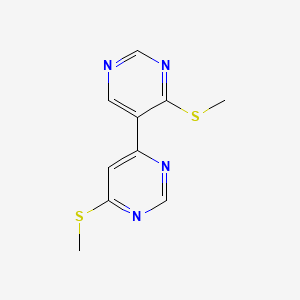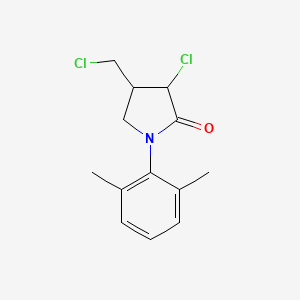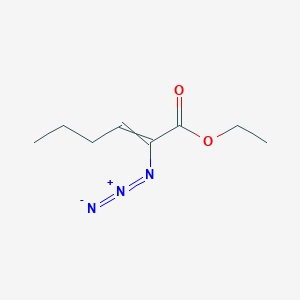
Ethyl 2-azidohex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azidohex-2-enoate is an organic compound with the molecular formula C8H13N3O2 It is a derivative of hexenoic acid, featuring an azido group (-N3) attached to the second carbon of the hexenoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azidohex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl 2-bromohex-2-enoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-azidohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azidohex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to form stable triazole linkages.
Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-azidohex-2-enoate involves its reactivity due to the presence of the azido group. This group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-azidohexanoate: Similar structure but lacks the double bond in the hexenoate chain.
Ethyl 2-azido-3-oxobutanoate: Contains an additional keto group, making it more reactive in certain conditions.
Ethyl 2-azido-3-phenylpropanoate: Features a phenyl group, adding aromatic properties.
Uniqueness: Ethyl 2-azidohex-2-enoate is unique due to the presence of both the azido group and the double bond in the hexenoate chain. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
61013-59-0 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
ethyl 2-azidohex-2-enoate |
InChI |
InChI=1S/C8H13N3O2/c1-3-5-6-7(10-11-9)8(12)13-4-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
KFLIQEZHQGNQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C(=O)OCC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
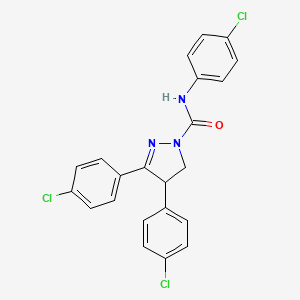
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)

![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
